Taribavirin free base Taribavirin free base Taribavirin, also known as Viramidine, is an antiviral drug candidate. It is a prodrug of ribavirin, active against a number of DNA and RNA viruses. Taribavirin has better liver-targeting than ribavirin, and has a shorter life in the body due to less penetration and storage in red blood cells. It is expected eventually to be the drug of choice for viral hepatitis syndromes in which ribavirin is active. These include hepatitis C and perhaps also hepatitis B and yellow fever.
Brand Name: Vulcanchem
CAS No.: 119567-79-2
VCID: VC0544567
InChI: InChI=1S/C8H13N5O4/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8/h2-5,8,14-16H,1H2,(H3,9,10)/t3-,4-,5-,8-/m1/s1
SMILES: C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N
Molecular Formula: C8H13N5O4
Molecular Weight: 243.22 g/mol

Taribavirin free base

CAS No.: 119567-79-2

Inhibitors

VCID: VC0544567

Molecular Formula: C8H13N5O4

Molecular Weight: 243.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Taribavirin free base - 119567-79-2

CAS No. 119567-79-2
Product Name Taribavirin free base
Molecular Formula C8H13N5O4
Molecular Weight 243.22 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide
Standard InChI InChI=1S/C8H13N5O4/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8/h2-5,8,14-16H,1H2,(H3,9,10)/t3-,4-,5-,8-/m1/s1
Standard InChIKey NHKZSTHOYNWEEZ-AFCXAGJDSA-N
Isomeric SMILES C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N
SMILES C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N
Canonical SMILES C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N
Appearance Solid powder
Description Taribavirin, also known as Viramidine, is an antiviral drug candidate. It is a prodrug of ribavirin, active against a number of DNA and RNA viruses. Taribavirin has better liver-targeting than ribavirin, and has a shorter life in the body due to less penetration and storage in red blood cells. It is expected eventually to be the drug of choice for viral hepatitis syndromes in which ribavirin is active. These include hepatitis C and perhaps also hepatitis B and yellow fever.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine
ribamidine
ribavirin amidine
taribavirin
taribavirin hydrochloride
TCNR
viramidine
Reference 1: Konstantinova ID, Fateev IV, Galegov GA, Deriabin PG, Botikov AG, Muzyka IS, L'vov DK, Miroshnikov AI. [The arsenolysis reaction in the biotechnological method of synthesis of the ribavirin. Inhibition of reproduction of influenza A virus with the combination of ribavirin and ozeltamivir in experiments in vitro and in vivo]. Bioorg Khim. 2013 Sep-Oct;39(5):594-603. Russian. PubMed PMID: 25702418.
2: Konstantinova ID, Chudinov MV, Fateev IV, Matveev AV, Zhurilo NI, Shvets VI, Miroshnikov AI. [Nucleosides of 1,2,4-triazole: potentialities and restrictions of chemo-enzymatic method for synthesis]. Bioorg Khim. 2013 Jan-Feb;39(1):61-80. Russian. PubMed PMID: 23844508.
3: Brochot E, François C, Castelain S, Helle F, Van Nhien AN, Duchaussoy I, Capron D, Nguyen-Khac E, Duverlie G. A new tool to study ribavirin-induced haemolysis. Antivir Ther. 2012;17(7):1311-7. doi: 10.3851/IMP2308. Epub 2012 Sep 5. PubMed PMID: 22951364.
4: Palmer M, Rubin R, Rustgi V; Taribavirin Viral Kinetic Study Group.. Randomised clinical trial: pre-dosing with taribavirin before starting pegylated interferon vs. standard combination regimen in treatment-naïve patients with chronic hepatitis C genotype 1. Aliment Pharmacol Ther. 2012 Aug;36(4):370-8. doi: 10.1111/j.1365-2036.2012.05188.x. Epub 2012 Jun 19. PubMed PMID: 22708649; PubMed Central PMCID: PMC3492905.
5: Deming P, Arora S. Taribavirin in the treatment of hepatitis C. Expert Opin Investig Drugs. 2011 Oct;20(10):1435-43. doi: 10.1517/13543784.2011.606214. Epub 2011 Aug 20. Review. PubMed PMID: 21854301.
6: Smee DF, Bailey KW, Wong MH, Tarbet EB. Topical treatment of cutaneous vaccinia virus infections in immunosuppressed hairless mice with selected antiviral substances. Antivir Chem Chemother. 2011 May 12;21(5):201-8. doi: 10.3851/IMP1734. PubMed PMID: 21566266.
7: Kwo PY, Vinayek R. The next step for taribavirin. Hepatology. 2010 Oct;52(4):1185-8. doi: 10.1002/hep.23957. PubMed PMID: 20879028.
8: Poordad F, Lawitz E, Shiffman ML, Hassanein T, Muir AJ, Bacon BR, Heise J, Halliman D, Chun E, Hammond J. Virologic response rates of weight-based taribavirin versus ribavirin in treatment-naive patients with genotype 1 chronic hepatitis C. Hepatology. 2010 Oct;52(4):1208-15. doi: 10.1002/hep.23827. PubMed PMID: 20721883.
9: Singh V, Somvanshi P. Structural modeling of the NS 3 helicase of Tick-borne encephalitis virus and their virtual screening of potent drugs using molecular docking. Interdiscip Sci. 2009 Sep;1(3):168-72. doi: 10.1007/s12539-009-0039-4. Epub 2009 Aug 7. PubMed PMID: 20640834.
10: Godzik P, Komorowski M, Cielecka-Kuszyk J, Madaliński K. [Inhibitors of hepatitis C virus--current standards and status of investigations]. Przegl Epidemiol. 2010;64(4):473-8. Polish. PubMed PMID: 21473060.
11: Samuel D. Focus. J Hepatol. 2010 Jan;52(1):3-4. doi: 10.1016/j.jhep.2009.10.017. Epub 2009 Oct 29. PubMed PMID: 19923033.
12: Marcellin P, Gish RG, Gitlin N, Heise J, Halliman DG, Chun E, Rodriguez-Torres M. Safety and efficacy of viramidine versus ribavirin in ViSER2: randomized, double-blind study in therapy-naive hepatitis C patients. J Hepatol. 2010 Jan;52(1):32-8. doi: 10.1016/j.jhep.2009.10.015. Epub 2009 Oct 23. PubMed PMID: 19913323.
13: Shields WW, Pockros PJ. Ribavirin analogs. Clin Liver Dis. 2009 Aug;13(3):419-27. doi: 10.1016/j.cld.2009.05.006. PubMed PMID: 19628158.
14: Benhamou Y, Afdhal NH, Nelson DR, Shiffman ML, Halliman DG, Heise J, Chun E, Pockros PJ. A phase III study of the safety and efficacy of viramidine versus ribavirin in treatment-naïve patients with chronic hepatitis C: ViSER1 results. Hepatology. 2009 Sep;50(3):717-26. doi: 10.1002/hep.23073. PubMed PMID: 19585653.
15: Kearney KR, Thornton JJ, Navarro VJ. Taribavirin for the treatment of chronic hepatitis C. Expert Opin Pharmacother. 2008 Dec;9(18):3243-9. doi: 10.1517/14656560802594459 . Review. PubMed PMID: 19040344.
16: Beigel J, Bray M. Current and future antiviral therapy of severe seasonal and avian influenza. Antiviral Res. 2008 Apr;78(1):91-102. doi: 10.1016/j.antiviral.2008.01.003. Epub 2008 Feb 4. Review. PubMed PMID: 18328578; PubMed Central PMCID: PMC2346583.
17: Benhamou Y. Anemia and clinical outcomes in hepatitis C. J Hepatol. 2007 Jul;47(1):7-9. Epub 2007 Apr 20. PubMed PMID: 17509719.
18: Gish RG, Arora S, Rajender Reddy K, Nelson DR, O'Brien C, Xu Y, Murphy B. Virological response and safety outcomes in therapy-nai ve patients treated for chronic hepatitis C with taribavirin or ribavirin in combination with pegylated interferon alfa-2a: a randomized, phase 2 study. J Hepatol. 2007 Jul;47(1):51-9. Epub 2007 Mar 12. PubMed PMID: 17470380.
19: Iino S. [Drugs for hepatitis B and C infection]. Nihon Rinsho. 2007 Feb 28;65 Suppl 2 Pt. 1:391-5. Review. Japanese. PubMed PMID: 17455651.
20: McHutchison JG, Manns MP, Brown RS Jr, Reddy KR, Shiffman ML, Wong JB. Strategies for managing anemia in hepatitis C patients undergoing antiviral therapy. Am J Gastroenterol. 2007 Apr;102(4):880-9. Review. PubMed PMID: 17397412.
PubChem Compound 451448
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator